2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a thioether linkage, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol compound under basic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioether linkage, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the p-tolyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and thioethers.
Substitution: Substituted imidazole and p-tolyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether linkage and p-tolyl group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-(p-tolyl)-1H-imidazole: Lacks the thioether linkage and acetamide group.
2-(1-ethyl-1H-imidazol-2-ylthio)acetamide: Lacks the p-tolyl group.
N-(p-tolyl)acetamide: Lacks the imidazole ring and thioether linkage.
Uniqueness
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the combination of its imidazole ring, thioether linkage, and p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-24-19(17-9-5-15(2)6-10-17)13-22-21(24)26-14-20(25)23-18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDMYCSFDAUSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.